Cas no 129287-91-8 (ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate)

Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate is a specialized cyclobutane derivative featuring both a tert-butoxycarbonyl (Boc) protected amine and a β-keto ester functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex cyclic frameworks and peptidomimetics. The Boc group ensures selective deprotection under mild acidic conditions, while the reactive β-keto ester moiety enables further functionalization via alkylation, condensation, or cyclization reactions. Its stable crystalline form facilitates handling and storage. The compound is particularly valuable in medicinal chemistry for the development of constrained analogs and bioactive molecules, offering precise control over stereochemistry and molecular architecture.
ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate structure
129287-91-8 structure
Product Name:ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate
CAS No:129287-91-8
MF:C12H19NO5
MW:257.282963991165
MDL:MFCD18633152
CID:2093707
PubChem ID:14728573
Update Time:2025-06-13

ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate
    • ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate
    • ethyl 1-aMino-3-oxocyclobutane-1-carboxylate
    • Ethyl 1-Boc-aMino-3-oxocyclobutane-1-carboxylate
    • 1-[[(tert-Butoxy)carbonyl]amino]-3-oxocyclobutanecarboxylic acid ethyl ester
    • ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate
    • AS-51328
    • SY099684
    • SB22124
    • CS-0049558
    • P12420
    • Ethyl 1-(Boc-amino)-3-oxocyclobutanecarboxylate
    • ETHYL 1-[(TERT-BUTOXYCARBONYL)AMINO]-3-OXOCYCLOBUTANE-1-CARBOXYLATE
    • Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-oxo-, ethyl ester
    • MFCD18633152
    • 129287-91-8
    • DB-062681
    • ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate
    • Ethyl1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate
    • AKOS015900969
    • Ethyl 1-([(tert-butoxy)carbonyl]amino)-3-oxocyclobutane-1-carboxylate
    • SCHEMBL16112133
    • 959-372-6
    • Ethyl 1-(((tert-butoxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate
    • MDL: MFCD18633152
    • Inchi: 1S/C12H19NO5/c1-5-17-9(15)12(6-8(14)7-12)13-10(16)18-11(2,3)4/h5-7H2,1-4H3,(H,13,16)
    • InChI Key: DFSYSSVVPOGHSO-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1(CC(C1)=O)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 257.12632271g/mol
  • Monoisotopic Mass: 257.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 81.7Ų

Experimental Properties

  • Density: 1.16
  • Melting Point: 81-82 ºC

ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM203455-5g
Ethyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate
129287-91-8 95%
5g
$640 2021-06-09
TRC
E937723-100mg
Ethyl 1-([(tert-Butoxy)carbonyl]amino)-3-oxocyclobutane-1-carboxylate
129287-91-8
100mg
$ 70.00 2022-06-05
TRC
E937723-500mg
Ethyl 1-([(tert-Butoxy)carbonyl]amino)-3-oxocyclobutane-1-carboxylate
129287-91-8
500mg
$ 230.00 2022-06-05
TRC
E937723-1g
Ethyl 1-([(tert-Butoxy)carbonyl]amino)-3-oxocyclobutane-1-carboxylate
129287-91-8
1g
$ 340.00 2022-06-05
Chemenu
CM203455-5g
Ethyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate
129287-91-8 95%+
5g
$563 2024-08-02
abcr
AB458618-1 g
Ethyl 1-([(tert-butoxy)carbonyl]amino)-3-oxocyclobutane-1-carboxylate, 95%; .
129287-91-8 95%
1g
€289.50 2023-07-18
abcr
AB458618-5 g
Ethyl 1-([(tert-butoxy)carbonyl]amino)-3-oxocyclobutane-1-carboxylate, 95%; .
129287-91-8 95%
5g
€784.20 2023-07-18
abcr
AB458618-10 g
Ethyl 1-([(tert-butoxy)carbonyl]amino)-3-oxocyclobutane-1-carboxylate, 95%; .
129287-91-8 95%
10g
€1,278.90 2023-07-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB03079-25g
Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate
129287-91-8 98%
25g
$1050 2023-09-07
eNovation Chemicals LLC
D586775-1G
ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate
129287-91-8 97%
1g
$190 2024-07-21

ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:129287-91-8)ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate
Order Number:A888871
Stock Status:in Stock
Quantity:50g/25g/10g/5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:25
Price ($):2662.0/1671.0/928.0/557.0/185.0
Email:sales@amadischem.com

Additional information on ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate

Comprehensive Analysis of Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate (CAS No. 129287-91-8)

Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate (CAS No. 129287-91-8) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This cyclobutane derivative features a tert-butoxycarbonyl (Boc) protecting group and an ester functionality, making it a versatile intermediate in synthetic chemistry. Its molecular structure combines a cyclobutanecarboxylate core with a 3-oxo moiety, offering unique reactivity for ring-opening and condensation reactions.

In recent years, the demand for Boc-protected intermediates like this compound has surged due to their role in peptide synthesis and drug discovery. Researchers frequently search for "Boc-cyclobutane derivatives" or "ethyl 3-oxocyclobutanecarboxylate applications" to explore its potential in creating bioactive molecules. The compound's stability under acidic conditions (thanks to the Boc group) and its compatibility with nucleophilic reagents make it invaluable for constructing complex heterocycles.

From an industrial perspective, CAS 129287-91-8 aligns with green chemistry trends. Its efficient synthesis routes (e.g., via [2+2] cycloaddition or Michael additions) minimize waste, addressing queries like "sustainable synthesis of cyclobutane carboxylates." Analytical techniques such as HPLC and NMR confirm its high purity (>98%), a critical factor for regulatory compliance in API manufacturing.

The compound's keto-ester functionality enables diverse transformations, including reductive amination or Grignard reactions—topics often searched alongside "modification of 3-oxocyclobutanecarboxylates." Recent studies highlight its utility in developing kinase inhibitors and antiviral agents, resonating with trending searches on "COVID-19 drug intermediates" and "cancer therapeutics."

Storage recommendations for ethyl 1-(Boc-amino)-3-oxocyclobutanecarboxylate emphasize moisture-free environments at 2-8°C, a detail frequently sought by logistics teams. Its MSDS data confirms low toxicity (LD50 >2000 mg/kg), aligning with workplace safety standards—a hotspot in "non-hazardous chemical handling" discussions.

Innovative applications include its use in flow chemistry systems, where its rapid reactivity reduces batch processing time. Patent databases reveal growing interest in "Boc-cyclobutane patents," particularly for fragment-based drug design. As chiral building blocks gain traction, enantioselective synthesis methods for this compound (e.g., asymmetric hydrogenation) are becoming a research focus.

Market analysts note rising procurement of CAS 129287-91-8 by CROs and CDMOs, driven by outsourcing trends in pharma R&D. Its cost-effectiveness compared to similar spirocyclic intermediates makes it a preferred choice for scalable production—addressing common queries about "budget-friendly Boc-protected compounds."

In conclusion, ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate represents a strategic tool for modern organic synthesis. Its balance of stability and reactivity, coupled with broad applicability in life sciences, ensures its continued relevance in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:129287-91-8)ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate
A888871
Purity:99%/99%/99%/99%/99%
Quantity:50g/25g/10g/5g/1g
Price ($):2662.0/1671.0/928.0/557.0/185.0
Email